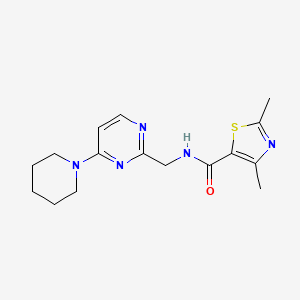![molecular formula C18H16N4O2 B2707816 6-(4-nitrophenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine CAS No. 338758-07-9](/img/structure/B2707816.png)
6-(4-nitrophenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that likely contains a pyrazolo[3,4-c]pyridine core structure, which is a type of nitrogen-containing heterocycle . It also has phenyl groups and a nitro group attached, which may influence its reactivity and properties.
Synthesis Analysis
The synthesis of such complex molecules typically involves multiple steps and various types of chemical reactions . The exact synthesis pathway would depend on the specific starting materials and reaction conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the pyrazolo[3,4-c]pyridine ring system and the attached phenyl and nitro groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitro group and the phenyl groups . The nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack. The phenyl groups could also participate in various types of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and stability .科学的研究の応用
Reactivity and Synthesis Applications
Research has demonstrated the reactivity of 6-(nitrophenyl) substituted tetrahydropyridine derivatives with hydrazines under acidic conditions, yielding a variety of products depending on the conditions used. This study provides insights into the synthesis of hydrazones, pyrazolines, or pyridazinones from these compounds, which could be pivotal for developing novel organic compounds with potential applications in pharmaceuticals and materials science (Figueroa et al., 2006).
Structural Studies
Structural analysis of similar compounds has revealed their ability to form hydrogen-bonded dimers and chains of rings through various hydrogen bonding interactions, such as N-H...N and C-H...π(pyridine) bonds. These structural features are critical for understanding the molecular aggregation in crystals, which has implications for designing materials with specific properties (Quiroga et al., 2010).
Corrosion Inhibition
A study on pyrazolo-pyridine derivatives, including a compound with a nitrophenyl substituent, has evaluated their efficacy as corrosion inhibitors for mild steel in acidic media. The research highlighted that these compounds exhibit significant protection capabilities, making them useful for industrial applications, particularly in the pickling process. The study combines experimental and computational modeling methods, providing a comprehensive understanding of the inhibitors' performance (Dohare et al., 2018).
Antimicrobial and Enzyme Inhibition
Derivatives of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase. These compounds, including those with nitrophenyl groups, have shown promising results, indicating their potential application in developing new antimycobacterial agents (Samala et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(4-nitrophenyl)-2-phenyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-22(24)17-8-6-15(7-9-17)20-11-10-14-12-21(19-18(14)13-20)16-4-2-1-3-5-16/h1-9,12H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNYYXZYFSWTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=NN(C=C21)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B2707733.png)
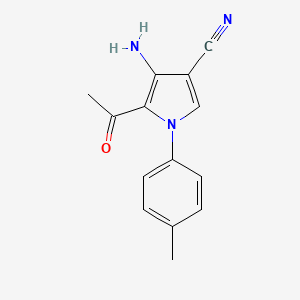
![3-[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]propanoic acid](/img/structure/B2707737.png)
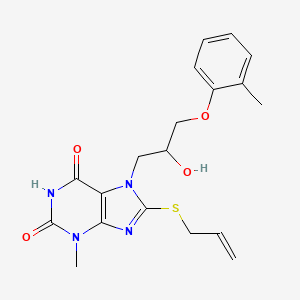
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2707739.png)
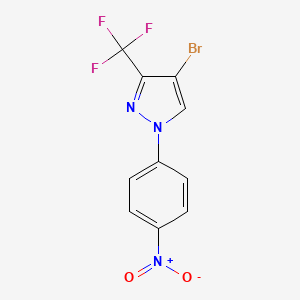
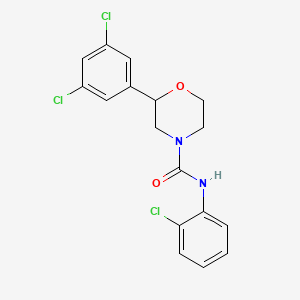
![3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine](/img/structure/B2707743.png)
![tert-butyl 3-[N'-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate](/img/structure/B2707745.png)
![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2707746.png)
![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide](/img/structure/B2707747.png)
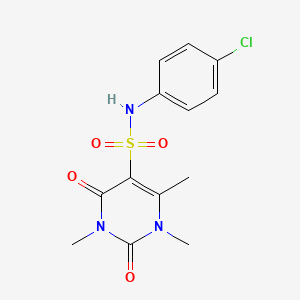
![N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2707751.png)
